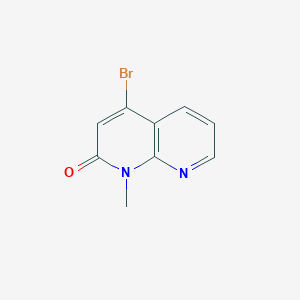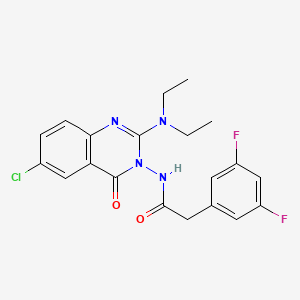
N-(6-chloro-2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(6-chloro-2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide” is a synthetic organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(6-chloro-2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide” typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the Chloro and Diethylamino Groups: Chlorination and subsequent substitution with diethylamine can be achieved using reagents like thionyl chloride and diethylamine.
Attachment of the Acetamide Moiety: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions may target the carbonyl group in the quinazoline ring, potentially forming alcohol derivatives.
Substitution: The chloro group in the quinazoline ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazoline derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases such as cancer, inflammation, and infections.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity. The presence of the chloro and diethylamino groups may enhance its binding affinity and specificity towards certain molecular targets.
類似化合物との比較
Similar Compounds
- N-(6-chloro-2-methyl-4-oxo-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide
- N-(6-chloro-2-ethyl-4-oxo-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide
Uniqueness
The unique combination of the chloro, diethylamino, and difluorophenyl groups in “N-(6-chloro-2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide” may confer distinct pharmacological properties, such as enhanced potency, selectivity, and metabolic stability.
特性
分子式 |
C20H19ClF2N4O2 |
|---|---|
分子量 |
420.8 g/mol |
IUPAC名 |
N-[6-chloro-2-(diethylamino)-4-oxoquinazolin-3-yl]-2-(3,5-difluorophenyl)acetamide |
InChI |
InChI=1S/C20H19ClF2N4O2/c1-3-26(4-2)20-24-17-6-5-13(21)10-16(17)19(29)27(20)25-18(28)9-12-7-14(22)11-15(23)8-12/h5-8,10-11H,3-4,9H2,1-2H3,(H,25,28) |
InChIキー |
APAZEMUIONJJBY-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC2=C(C=C(C=C2)Cl)C(=O)N1NC(=O)CC3=CC(=CC(=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



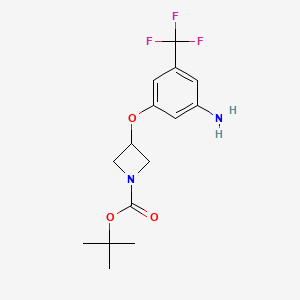
![4-Methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B13938658.png)
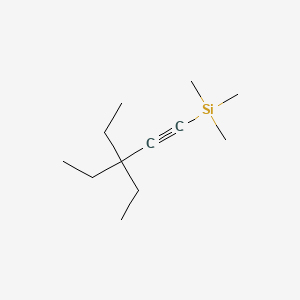
![1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone](/img/structure/B13938671.png)
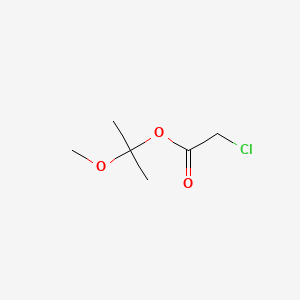
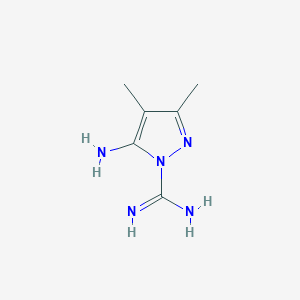
![5-Bromo-2-methoxy-7-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13938686.png)
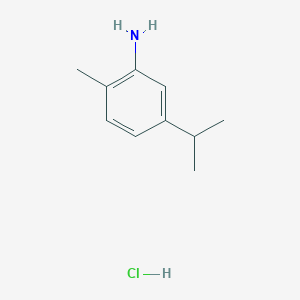
![Silane, [(1-butylhexyl)oxy]trimethyl-](/img/structure/B13938709.png)
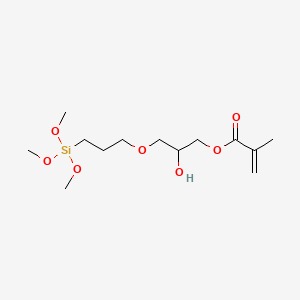
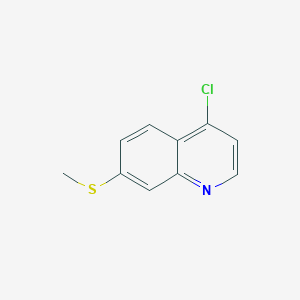
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B13938721.png)
